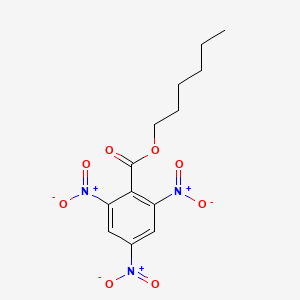![molecular formula C40H53ClO4 B14650121 4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate CAS No. 50687-60-0](/img/structure/B14650121.png)
4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate is an organic compound with a complex structure It is characterized by the presence of an octylphenyl group, a chloro group, and a dodecylbenzoyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate typically involves multiple steps. One common method includes the esterification of 4-chloro-2-hydroxybenzoic acid with 4-dodecylbenzoyl chloride in the presence of a base such as pyridine. This is followed by the alkylation of the resulting ester with 4-octylphenyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 4-chloro-2-hydroxybenzoic acid and 4-dodecylbenzyl alcohol.
Oxidation/Reduction: Formation of various oxidized or reduced phenyl derivatives.
Scientific Research Applications
4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Octylphenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate
- 4-Octylphenyl 2-chloro-4-[(4-decylbenzoyl)oxy]benzoate
- 4-Octylphenyl 2-chloro-4-[(4-hexylbenzoyl)oxy]benzoate
Uniqueness
4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate is unique due to its specific combination of functional groups and the length of its alkyl chains.
Properties
CAS No. |
50687-60-0 |
|---|---|
Molecular Formula |
C40H53ClO4 |
Molecular Weight |
633.3 g/mol |
IUPAC Name |
(4-octylphenyl) 2-chloro-4-(4-dodecylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C40H53ClO4/c1-3-5-7-9-11-12-13-14-16-18-19-32-21-25-34(26-22-32)39(42)45-36-29-30-37(38(41)31-36)40(43)44-35-27-23-33(24-28-35)20-17-15-10-8-6-4-2/h21-31H,3-20H2,1-2H3 |
InChI Key |
ZNHPQFSFFRZHQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



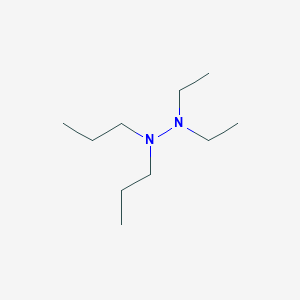


![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
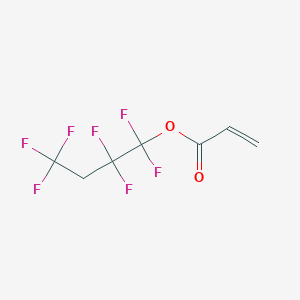

![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)

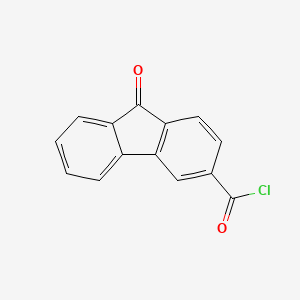
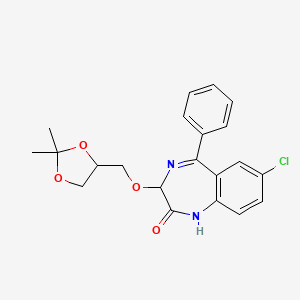
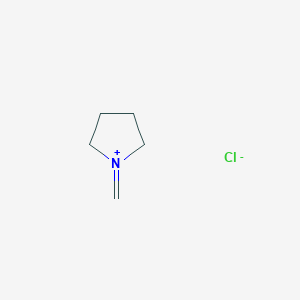
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
